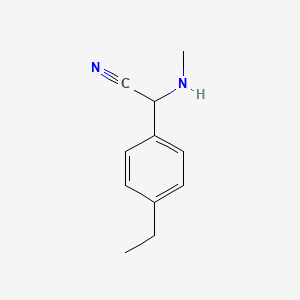
2-(4-Ethylphenyl)-2-(methylamino)acetonitrile
Vue d'ensemble
Description
2-(4-Ethylphenyl)-2-(methylamino)acetonitrile is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Ethylphenyl)-2-(methylamino)acetonitrile, also known as TQB28134, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, supported by research findings and case studies.
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
- CAS Number : 1018281-34-9
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
Study Findings:
- Minimum Inhibitory Concentration (MIC) values were evaluated against Gram-positive and Gram-negative bacteria.
- Results indicated that the compound showed MIC values in the range of 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli, suggesting substantial antibacterial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response.
- The compound was found to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in models of inflammation induced by lipopolysaccharides (LPS), highlighting its therapeutic potential in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The study revealed:
- MIC Values :
- S. aureus: 20 µM
- E. coli: 40 µM
- These results positioned the compound as a promising candidate for further development in antibacterial therapies .
Case Study 2: Anti-inflammatory Response
Another study involved administering the compound to murine models with induced inflammation. The findings included:
- A significant reduction in inflammatory markers such as TNF-α and IL-6.
- These results suggest that the compound may be beneficial in treating conditions like arthritis and other inflammatory disorders .
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | MIC values comparable to standard antibiotics against various bacteria |
| Study 2 | Anti-inflammatory Effects | Reduction in TNF-α and IL-6 levels in LPS-induced inflammation models |
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-2-(methylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-9-4-6-10(7-5-9)11(8-12)13-2/h4-7,11,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKNBJXAKSEIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C#N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















